![molecular formula C17H20N2O3 B3087422 (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1173492-85-7](/img/structure/B3087422.png)
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid
Descripción general
Descripción
The compound “(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar pyrazole-bearing compounds has been carried out by alkylation process of pyrazoles with poly(bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis
The physical state of similar compounds is solid . The melting point is predicted to be 112.08° C and the boiling point is predicted to be 324.5° C at 760 mmHg .Aplicaciones Científicas De Investigación
Polymer Modification and Application
A study by Aly and El-Mohdy (2015) discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives similar to the compound . These modified polymers exhibited enhanced swelling properties and thermal stability, suggesting potential for medical applications due to their promising antibacterial and antifungal activities H. M. Aly, H. L. A. El-Mohdy, 2015.
Novel Organic Synthesis
Kaushik, Verma, and Madaan (2011) detailed the synthesis of a novel acrylic acid derivative through acid hydrolysis, highlighting the process's structural establishment via spectral data. This study illustrates the compound's role in facilitating the creation of new chemical entities D. Kaushik, Tarawanti Verma, Kapish Madaan, 2011.
Synthesis of Fluorinated Compounds
Shi, Wang, and Schlosser (1996) utilized a derivative of 2-fluoroacrylic acid for the synthesis of fluorine-bearing compounds, demonstrating the versatility of acrylic acid derivatives in synthesizing fluorinated heterocyclic compounds. This reflects the broader utility of such compounds in organic synthesis, especially for creating molecules with potential pharmacological activities G. Shi, Qian Wang, M. Schlosser, 1996.
Antimicrobial Activity
Research by Deepa et al. (2012) on the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction explores the potential of pyrazole-acrylic acid derivatives in producing compounds with varied applications, including antimicrobial properties. This study exemplifies the broader implications of such derivatives in developing pharmacologically active agents M. Deepa, V. Babu, R. Parameshwar, B. M. Reddy, 2012.
Material Science and Corrosion Inhibition
The application of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid in forming self-assembled films on iron surfaces to inhibit corrosion is detailed by Zhang, Chen, Li, and Le (2009). This study highlights the compound's utility in protecting metal surfaces, underscoring its significance in materials science and engineering Zhang Zhe, Chen Shenhao, Li Yan-hui, R. Le, 2009.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrazole ring, which is often found in molecules that interact with various enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, compounds with a pyrazole ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of thepyrazole ring and methoxy group could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some pyrazoline compounds have shown potential as neuroprotective agents, suggesting that this compound might have similar effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with targets and its pharmacokinetic properties .
Propiedades
IUPAC Name |
(E)-3-[4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-12(2)18-19(13(11)3)10-15-9-14(6-8-17(20)21)5-7-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJKIIYGWCFEP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C=CC(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)
![3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087348.png)
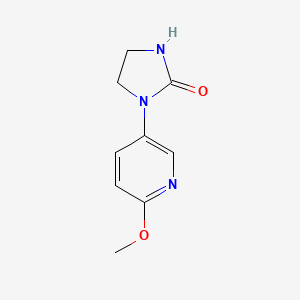
![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)
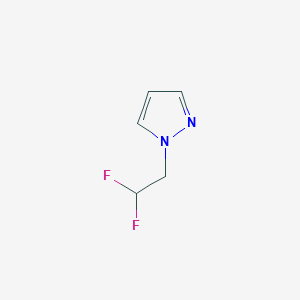

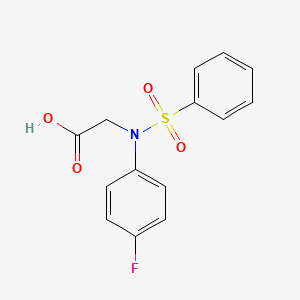
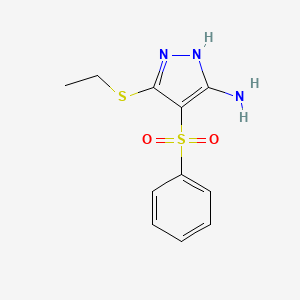
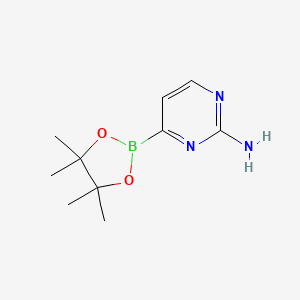
![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)
